2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-11-4-2-3-5-14(11)22-16(19-20-21-22)26-10-15(23)18-12-6-8-13(9-7-12)27(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPCFPBCWZZICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the subsequent introduction of the sulfanyl and sulfonamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the sulfonamide can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and sulfonamide group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several derivatives reported in the literature. Key comparisons include:
(a) ZINC01029685
- Structure: 2-[1-[4-(dimethylamino)phenyl]tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide.
- Key Differences: Tetrazole substituent: 4-(dimethylamino)phenyl vs. 2-methylphenyl in the target compound. Acetamide substituent: 4-isopropylphenyl vs. 4-sulfamoylphenyl.
- Functional Insights: The dimethylamino group in ZINC01029685 enhances solubility but may reduce metabolic stability compared to the methyl group in the target compound. Both compounds exhibit hydrogen bonding via the acetamide nitrogen, targeting residues like Leu113 in kinase binding pockets .
(b) N-(4-Sulfamoylphenyl)acetamide Derivatives
and describe compounds with the same N-(4-sulfamoylphenyl)acetamide backbone but varying heterocyclic substituents:
- Key Observations :
- The target compound’s tetrazole ring is a bioisostere for carboxylic acids or other heterocycles, offering improved metabolic stability and hydrogen-bonding capacity compared to benzothiazole or pyrazole derivatives.
- The 4-sulfamoylphenyl group is conserved across all compounds, suggesting a shared pharmacological target, possibly carbonic anhydrase or kinase enzymes .
Pharmacological Implications
- Kinase Inhibition :
Comparative Data Table
Biological Activity
The compound 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide is a member of the tetrazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by empirical data and case studies.
The synthesis of this compound typically involves the reaction of 2-methylphenylhydrazine with carbon disulfide and sodium azide to form the tetrazole ring. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under controlled conditions. The overall reaction can be summarized as follows:
-
Formation of Tetrazole Ring :
-
Final Product Formation :
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring acts as a bioisostere of carboxylic acids, facilitating binding to active sites on proteins, which can modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential therapeutic effects.
- Receptor Modulation : Its structure allows it to bind to receptors, influencing signaling pathways that regulate cell function.
Biological Activity
Research indicates that 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, suggesting potential use as an antibacterial agent.
- Antifungal Properties : The compound has demonstrated efficacy against certain fungal pathogens, making it a candidate for antifungal drug development.
- Antitumor Effects : Preliminary investigations indicate that it may possess cytotoxic properties against cancer cell lines.
Case Studies and Empirical Evidence
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Study : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL.
- Antifungal Evaluation : The compound showed significant antifungal activity against Candida albicans, with an IC50 value of approximately 15 µg/mL.
- Cytotoxicity Assays : In assays using human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited an IC50 value of 25 µg/mL, indicating moderate cytotoxicity.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar tetrazole derivatives was performed:
| Compound Name | Antimicrobial Activity | Antifungal Activity | Cytotoxicity (IC50 µg/mL) |
|---|---|---|---|
| Compound A | Moderate | Low | 30 |
| Compound B | High | Moderate | 20 |
| Target Compound | High | High | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
